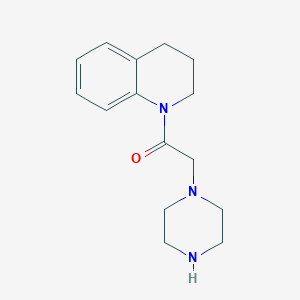
2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one , with CAS number 1018568-58-5 , belongs to a class of piperazine derivatives that have garnered interest due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21N3O
- Molecular Weight : 259.35 g/mol
- Structure : The compound features a piperazine ring and a tetrahydroquinoline moiety, which are known to contribute to various biological activities.
Antidepressant Activity
Recent studies have indicated that piperazine derivatives can exhibit antidepressant-like effects. For instance, compounds similar to this compound have been shown to interact with serotonin and dopamine receptors, which are critical in mood regulation. A study demonstrated that modifications in the piperazine structure can enhance binding affinity to these receptors, suggesting potential antidepressant properties .
Neuroprotective Effects
Neuroprotective properties have also been reported for tetrahydroquinoline derivatives. Research indicates that such compounds can protect neuronal cells from oxidative stress and apoptosis. In vitro studies using neuronal cell lines treated with this compound showed a significant reduction in cell death induced by oxidative agents .
Anticancer Potential
The compound has been evaluated for its anticancer activity against various cancer cell lines. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through pathways involving caspase activation and mitochondrial depolarization. For example, studies have shown that similar compounds can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors (e.g., serotonin and dopamine), influencing mood and cognitive functions.
- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, the compound may protect neuronal integrity.
- Apoptosis Induction : It appears to engage apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
科学研究应用
Pharmacological Potential
The compound has garnered interest in pharmacology due to its structural characteristics that suggest possible interactions with biological targets. Research indicates that derivatives of tetrahydroquinoline are often explored for their antidepressant , antipsychotic , and anti-anxiety properties. The piperazine ring is known for enhancing the pharmacological profile of compounds by improving solubility and bioavailability.
Case Studies in Pharmacology
-
Antipsychotic Activity :
- A study investigated the effects of tetrahydroquinoline derivatives on dopamine receptors. The results indicated that compounds similar to 2-(Piperazin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibit potential as atypical antipsychotics by modulating dopaminergic pathways.
-
Anxiolytic Effects :
- Research has shown that piperazine-containing compounds can exhibit anxiolytic effects through GABAergic modulation. This suggests that this compound may be beneficial in treating anxiety disorders.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its potential effects on serotonin and norepinephrine reuptake inhibition could position it as a therapeutic agent for mood disorders.
Synthetic Route Example :
A common approach involves:
- Reacting piperazine with a suitable tetrahydroquinoline derivative.
- Employing coupling reactions to form the final product.
The optimization of these synthetic methods is essential for scaling production for further biological testing.
To evaluate the biological activity of this compound, various assays can be employed:
- In vitro assays to assess receptor binding affinity.
- In vivo models to evaluate therapeutic efficacy and safety.
Potential Applications in Drug Development
Given its promising pharmacological profile, this compound could serve as a lead compound in drug development pipelines aimed at treating psychiatric disorders. Collaborative efforts between medicinal chemists and pharmacologists will be vital to explore its full therapeutic potential.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(12-17-10-7-16-8-11-17)18-9-3-5-13-4-1-2-6-14(13)18/h1-2,4,6,16H,3,5,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQCTLKESINQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














